molecular formula C13H18O5 B8329167 Ethyl 4-(2-(2-hydroxyethoxy)-ethoxy)benzoate

Ethyl 4-(2-(2-hydroxyethoxy)-ethoxy)benzoate

Cat. No. B8329167
M. Wt: 254.28 g/mol
InChI Key: AVBOKLPABQWNNV-UHFFFAOYSA-N
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Patent
US08496848B2

Procedure details

2-(2-Chloroethoxy)ethanol (1, 0.18 mol), ethyl 4-hydroxybenzoate (2, 0.12 mol) and potassium carbonate (0.24 mol) were stirred in N,N-dimethylformamide (DMF) at 120° C. for 10 hours to obtain ethyl 4-(2-(2-hydroxyethoxy)-ethoxy)benzoate 3, followed by tosylation according to usual process to obtain a compound 4 in a yield of 56%.
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.24 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].[OH:8][C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][O:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:18][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
ClCCOCCO
Name
Quantity
0.12 mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0.24 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCOCCOC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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